

Evaluating Theoretical Models for Predicting 2-Methylphenanthrene Properties: A Comparative Guide

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Compound of Interest

Compound Name: 2-Methylphenanthrene

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This guide provides a comprehensive evaluation of the accuracy of various theoretical models in predicting the physicochemical properties of **2-Methylphenanthrene**, a polycyclic aromatic hydrocarbon (PAH) of interest in environmental science and toxicology. By juxtaposing theoretical predictions with experimental data, this document aims to offer researchers a clear perspective on the reliability of computational methods for this class of compounds.

Experimental Data for 2-Methylphenanthrene

A critical first step in evaluating theoretical models is to establish a baseline of reliable experimental data. The following table summarizes key physicochemical properties of **2-Methylphenanthrene**, compiled from various sources. It is important to note the variability in reported values, which underscores the necessity of considering the experimental conditions under which they were obtained.

Property	Experimental Value	Conditions
Melting Point	57-59 °C	Not Specified
135-138 °F (57.2-58.9 °C)[1]	Not Specified	
Boiling Point	358.8 °C	at 760 mmHg (estimated)
311-320 °F (155-160 °C)[1]	at 3 mmHg	
Vapor Pressure	5.01 x 10 ⁻⁵ mmHg[1]	at 25 °C (estimated)
Water Solubility	< 1 mg/mL[1]	at 20 °C

Comparison of Theoretical Models with Experimental Data

The accuracy of three main classes of theoretical models—Quantitative Structure-Property Relationship (QSPR), Density Functional Theory (DFT), and Semi-Empirical Methods—in predicting the properties of **2-Methylphenanthrene** is evaluated below. The table presents a comparison of predicted values from representative models against the available experimental data.

Property	Experimental Value	Theoretical Model	Predicted Value	% Error/Deviation
Melting Point	57-59 °C	QSPR (MLR and ANN)[2]	MLR: 387.7 K (114.6 °C) ANN: 407.0 K (133.9 °C)	MLR: ~96% ANN: ~129%
Boiling Point	~358.8 °C (at 760 mmHg)	DFT with PCM[3][4][5]	Specific value for 2-Methylphenanthrene not found, but method is generally applicable with high correlation ($R^2=0.979$) for a diverse set of organic molecules.[3]	-
Vapor Pressure	5.01×10^{-5} mmHg	Group-additivity method[6]	Specific value for 2-Methylphenanthrene not found, but method shows high correlation ($Q^2=0.9938$) for a large set of organic molecules.[6]	-
Relative Stability	-	DFT (PCM/B3LYP/6-31+G*)[7]	2-Methylphenanthrene is the most stable isomer among	Not Applicable

methylphenanthr
enes.[7]

Discussion of Model Accuracy:

Based on the available data, there are notable discrepancies between the predictions of some theoretical models and experimental values for **2-Methylphenanthrene**.

- QSPR models, as demonstrated by the study on melting point prediction, can exhibit significant errors for specific compounds like **2-Methylphenanthrene**, even when the overall model shows good statistical performance for a larger dataset.[2] This highlights the importance of validating QSPR models for the specific chemical space of interest.
- Density Functional Theory (DFT) is a powerful tool for predicting a range of properties. While a specific predicted boiling point for **2-Methylphenanthrene** was not found in the initial search, studies on similar organic molecules suggest that DFT methods, particularly when combined with solvent models like the Polarizable Continuum Model (PCM), can achieve high accuracy.[3][4][5] Furthermore, DFT calculations have been successfully used to determine the relative thermodynamic stability of methylphenanthrene isomers, correctly identifying the 2-methyl isomer as the most stable.[7]
- Semi-Empirical Methods offer a computationally less expensive alternative to DFT. While specific predicted values for **2-Methylphenanthrene** were not identified, these methods are often used for large-scale screenings of PAH properties. Their accuracy is generally lower than that of well-parameterized DFT methods.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable data to validate theoretical models. Below are summaries of standard methodologies for determining key physicochemical properties.

Melting Point Determination (Capillary Method)

The capillary method is a widely accepted technique for determining the melting point of a solid crystalline substance.

- **Sample Preparation:** A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end.
- **Apparatus Setup:** The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.
- **Heating:** The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range represents the melting point.

Boiling Point Determination (Thiele Tube Method)

For determining the boiling point of a small quantity of liquid, the Thiele tube method is often employed. For a solid like **2-Methylphenanthrene**, this would typically involve a distillation setup under reduced pressure.

- **Apparatus Setup:** A small amount of the substance is placed in a distillation flask with a side arm connected to a condenser. A thermometer is positioned so that the bulb is just below the side arm. The system is connected to a vacuum source.
- **Heating:** The flask is gently heated in a heating mantle or oil bath.
- **Equilibrium:** The temperature is recorded when the liquid is boiling and the vapor is condensing on the thermometer bulb, and the distillate is collected at a steady rate.
- **Pressure Correction:** The observed boiling point is corrected to standard pressure (760 mmHg) using appropriate nomographs or equations.

Vapor Pressure Determination (Knudsen Effusion Method)

The Knudsen effusion method is suitable for measuring the low vapor pressures of solids.

- **Sample Preparation:** A small amount of the solid sample is placed in a Knudsen cell, which is a small container with a very small orifice.
- **Vacuum:** The cell is placed in a high-vacuum chamber.
- **Heating:** The cell is heated to a known, constant temperature.
- **Measurement:** The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured.
- **Calculation:** The vapor pressure is calculated from the rate of effusion, the temperature, the area of the orifice, and the molar mass of the substance using the Hertz-Knudsen equation.

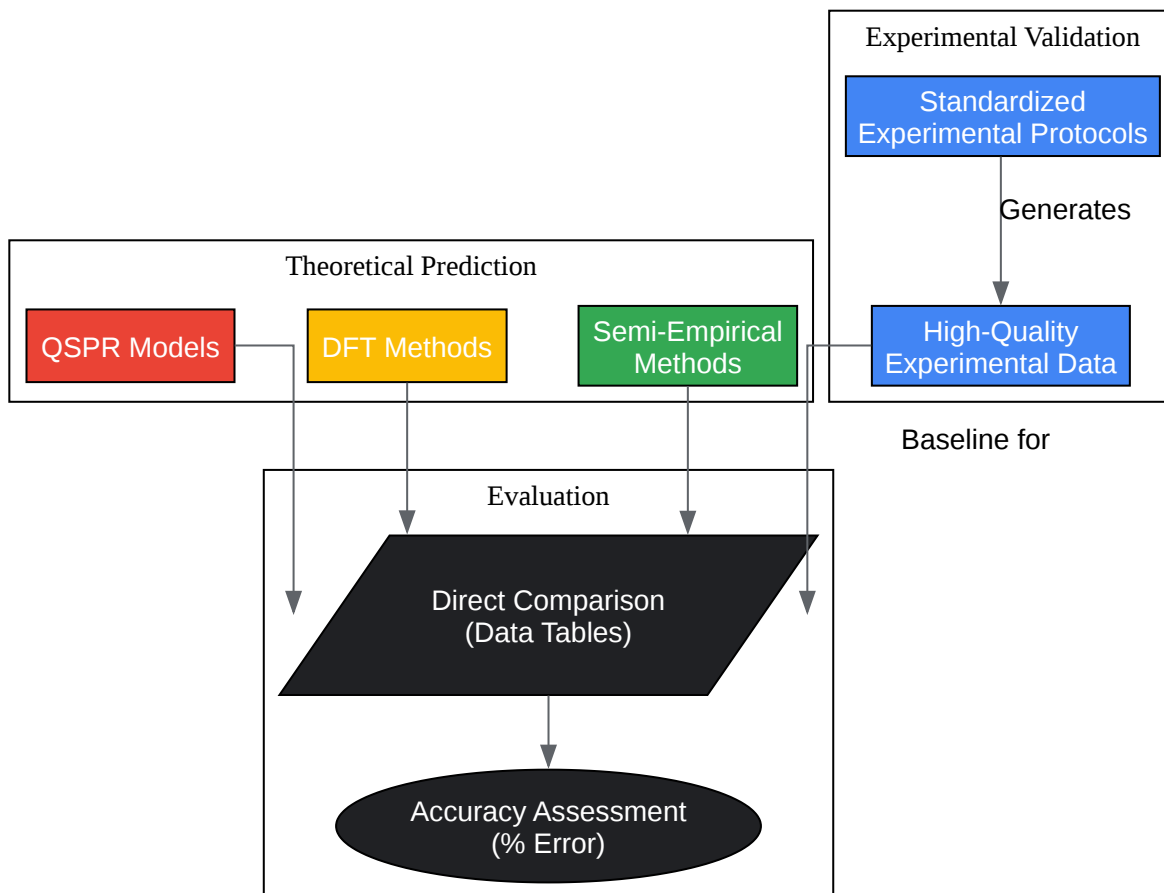
Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the solubility of a substance in a solvent.

- **Equilibration:** An excess amount of the solid solute is added to a known volume of the solvent in a flask. The flask is then agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- **Phase Separation:** The mixture is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant saturated solution is carefully withdrawn, often after filtration or centrifugation to remove any suspended solid particles.
- **Analysis:** The concentration of the solute in the aliquot is determined using a suitable analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or gas chromatography (GC).
- **Calculation:** The solubility is expressed as the mass of solute per volume or mass of solvent.

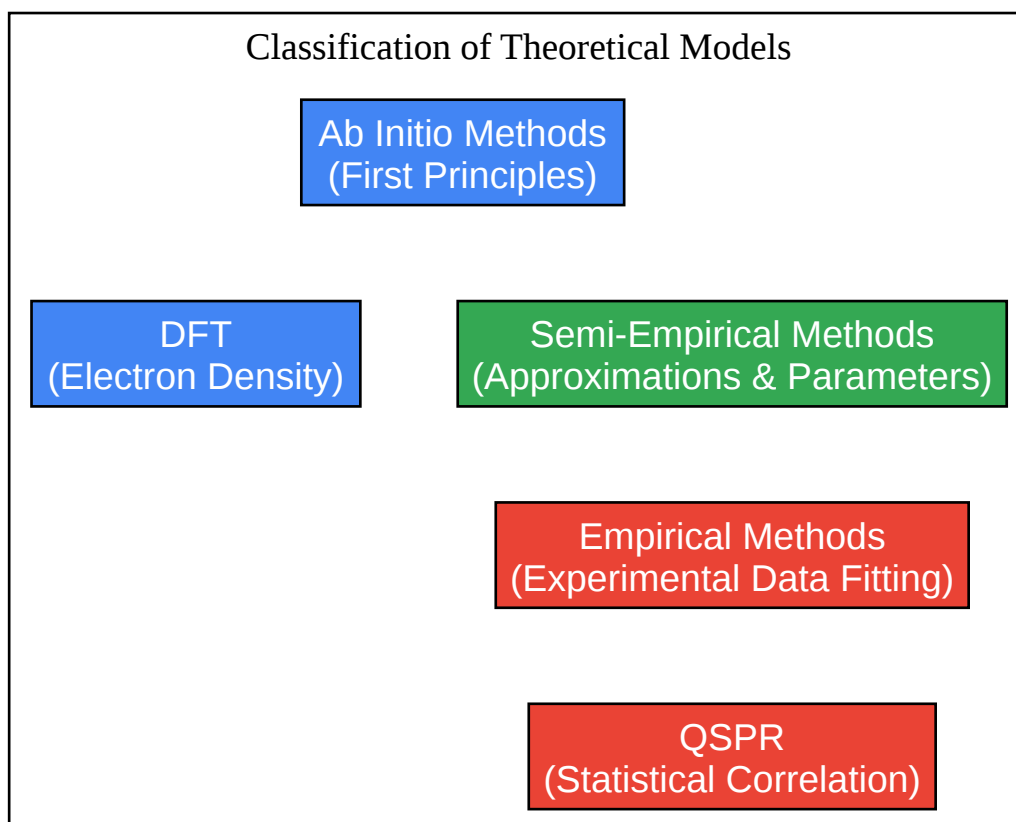
Visualizing the Evaluation Workflow and Model Relationships

To better illustrate the processes involved in this comparative guide, the following diagrams are provided.



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Caption: Workflow for evaluating theoretical models against experimental data.



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Caption: Classification of theoretical models for property prediction.

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